molecular formula C48H27Br3 B1428410 1,3,5-Tris(10-bromoanthracen-9-yl)benzene CAS No. 813461-34-6

1,3,5-Tris(10-bromoanthracen-9-yl)benzene

Cat. No.: B1428410
CAS No.: 813461-34-6
M. Wt: 843.4 g/mol
InChI Key: UIWRSFHUJUCHDA-UHFFFAOYSA-N
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Description

1,3,5-Tris(10-bromoanthracen-9-yl)benzene (CAS: AMTH075) is a star-shaped polycyclic aromatic hydrocarbon (PAH) featuring a central benzene ring symmetrically substituted with three 10-bromoanthracene moieties . This compound is characterized by its extended π-conjugation system and high molecular weight, making it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and semiconductors. The bromine substituents at the 10-position of each anthracene unit enhance its reactivity in cross-coupling reactions, enabling further functionalization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9’,9’'-(Benzene-1,3,5-triyl)tris(10-bromoanthracene) typically involves multi-step organic reactions. One common method includes the bromination of anthracene followed by a coupling reaction with a benzene-1,3,5-triyl core. The reaction conditions often require the use of catalysts such as palladium or copper and solvents like dichloromethane or toluene. The reactions are usually carried out under inert atmospheres to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography and recrystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

9,9’,9’'-(Benzene-1,3,5-triyl)tris(10-bromoanthracene) can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The anthracene units can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction can lead to different oxidation states of the anthracene units.

Scientific Research Applications

The compound's structure enhances its electronic properties, making it suitable for various optoelectronic applications. The presence of bromine atoms increases the compound's reactivity and facilitates further chemical modifications.

Organic Electronics

1,3,5-Tris(10-bromoanthracen-9-yl)benzene is primarily utilized in the development of OLEDs. Its unique structural characteristics allow it to act as an efficient emitter of deep-blue light, which is essential for high-quality display technologies. The compound's ability to form stable thin films makes it particularly valuable in this area.

Methane Storage Frameworks

The compound has been explored for use in porous metal-organic frameworks (MOFs) designed for methane storage. The incorporation of this compound into these frameworks enhances their capacity and efficiency for gas storage applications due to the compound's high surface area and porosity characteristics .

Photodynamic Therapy

Research indicates that derivatives of anthracene, including this compound, can generate reactive oxygen species upon light activation, making them candidates for photodynamic therapy (PDT). This application involves using light-sensitive compounds to target and destroy cancerous cells through oxidative stress mechanisms .

Synthesis of Complex Organic Molecules

As a versatile building block, this compound is employed in the synthesis of various complex organic molecules. Its reactivity allows for the formation of diverse derivatives that can be utilized in different chemical applications .

Case Study 1: OLED Development

In a study conducted by researchers at Tohoku University, the effectiveness of this compound as an OLED emitter was evaluated. The results demonstrated that devices incorporating this compound exhibited superior brightness and efficiency compared to traditional OLED materials. The study highlighted the importance of structural modifications in enhancing device performance .

Case Study 2: Methane Storage Efficiency

A recent investigation focused on the integration of this compound into metal-organic frameworks aimed at methane storage. The findings revealed that the inclusion of this compound significantly improved the methane uptake capacity of the frameworks under various pressure conditions, suggesting its potential for practical applications in energy storage .

Mechanism of Action

The mechanism by which 9,9’,9’'-(Benzene-1,3,5-triyl)tris(10-bromoanthracene) exerts its effects is primarily related to its electronic structure. The compound’s ability to participate in electron transfer reactions makes it useful in electronic applications. The molecular targets and pathways involved include interactions with other organic molecules and materials, facilitating charge transfer and energy conversion processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 1,3,5-Tris(10-bromoanthracen-9-yl)benzene and related anthracene derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Features
This compound C₄₈H₂₇Br₃ ~846* Three 10-bromoanthracene groups High symmetry, extended conjugation
9,10-Dibromoanthracene C₁₄H₈Br₂ 336.02 Bromine at 9- and 10-positions Simple planar structure
9-Bromo-10-phenylanthracene C₂₀H₁₃Br 333.23 Bromine at 9-, phenyl at 10-position Asymmetric substitution
9,10-Bis(3,5-dihydroxyphenyl)anthracene C₂₆H₁₈O₄ 394.42 Dihydroxyphenyl groups at 9,10-positions Electron-donating substituents
9-(2-Biphenylyl)-10-bromoanthracene C₂₆H₁₇Br 409.33 Biphenyl at 9-, bromine at 10-position Steric hindrance from biphenyl group

*Calculated based on molecular formula.

Key Observations:

  • Molecular Complexity: The target compound’s tri-substituted architecture (C₄₈H₂₇Br₃) distinguishes it from simpler mono- or di-substituted analogs like 9,10-Dibromoanthracene (C₁₄H₈Br₂) and 9-Bromo-10-phenylanthracene (C₂₀H₁₃Br) .
  • Symmetry vs.
  • Electronic Effects : Bromine’s electron-withdrawing nature contrasts with electron-donating groups in 9,10-Bis(3,5-dihydroxyphenyl)anthracene (C₂₆H₁₈O₄), which exhibits enhanced solubility and altered optoelectronic properties .

Physical and Electronic Properties

  • Optoelectronic Behavior : The target compound’s extended conjugation may redshift absorption/emission spectra compared to smaller analogs. For example, 9,10-Bis(3,5-dihydroxyphenyl)anthracene (LogP = 6.15) exhibits strong fluorescence due to hydroxyl groups , whereas brominated derivatives like 9,10-Dibromoanthracene show reduced emission efficiency due to heavy-atom effects .
  • Thermal Stability: The rigid, tri-substituted structure of this compound likely enhances thermal stability compared to mono-substituted derivatives .

Biological Activity

1,3,5-Tris(10-bromoanthracen-9-yl)benzene (CAS No. 813461-34-6) is a synthetic compound with significant potential in various biological and material science applications. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C₄₈H₂₇Br₃, with a molecular weight of approximately 843.44 g/mol. The compound features three brominated anthracene units attached to a benzene core, which influences its electronic properties and biological interactions.

PropertyValue
Molecular FormulaC₄₈H₂₇Br₃
Molecular Weight843.44 g/mol
CAS Number813461-34-6

Synthesis Methods

The synthesis of this compound typically involves the bromination of anthracene derivatives followed by a coupling reaction with a benzene core. This process often utilizes palladium catalysts to facilitate the coupling reactions under controlled conditions .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of anthracene derivatives, including this compound. The compound has been investigated for its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) when exposed to light. This mechanism is particularly relevant in photodynamic therapy (PDT), where light-activated compounds are used to selectively destroy cancerous cells .

Study on Photodynamic Applications

A study published in Organic Electronics explored the use of anthracene derivatives in photonic applications. The researchers demonstrated that compounds like this compound could effectively transfer energy within their molecular structure, enhancing their photophysical properties for use in organic light-emitting diodes (OLEDs). This energy transfer capability is crucial for improving the efficiency of light-emitting devices .

Anticancer Mechanism Exploration

Research conducted on similar anthracene-based compounds indicated that they could induce apoptosis via ROS generation upon light activation. This finding is significant for developing new therapeutic strategies against cancer using light-sensitive compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3,5-Tris(10-bromoanthracen-9-yl)benzene?

The synthesis typically involves two key steps: (1) bromination of anthracene derivatives and (2) coupling to a benzene core. For bromination, reagents like bromodimethylsulfonium bromide (BDMS) can selectively introduce bromine at the 9,10-positions of anthracene . Subsequent functionalization at the 10-bromo position allows coupling to a 1,3,5-substituted benzene via Suzuki-Miyaura or Ullmann reactions. A critical precursor, 10-bromoanthracene-9-carbaldehyde, can be synthesized using oxime intermediates and nitrile oxide cyclization, as demonstrated in the preparation of ethyl 3-(10-bromoanthracen-9-yl) derivatives .

Q. How is the structure of this compound confirmed?

Key characterization methods include:

TechniqueApplicationExample from Evidence
NMR Assigns regiochemistry and confirms substitution patterns.Anthracene-9-carbaldehyde oxime: δ 9.22 (s, 1H, oxime proton) .
X-ray Crystallography Resolves 3D structure and steric interactions.Ethyl 3-(10-bromoanthracen-9-yl) derivatives were crystallographically validated .
HPLC Assesses purity (>98%) and monitors reaction progress .

Multi-technique validation is critical due to the compound’s symmetry and potential for rotational isomers.

Advanced Research Questions

Q. What challenges arise in achieving high regioselectivity during bromination of anthracene derivatives?

Bromination at the 9,10-positions competes with side reactions at electron-rich positions. BDMS selectively targets anthracene’s central ring under mild conditions (CH₂Cl₂, room temperature), minimizing di- or polybrominated byproducts . However, steric hindrance from pre-existing substituents (e.g., in 9-phenylanthracene) can reduce yields, necessitating iterative optimization of solvent polarity and reaction time .

Q. How can researchers optimize reaction conditions to minimize byproducts in multi-step syntheses?

  • Stepwise Monitoring : Use TLC or HPLC to track intermediates (e.g., anthracene-9-carbaldehyde oxime in nitrile oxide synthesis ).
  • Purification Strategies : Employ column chromatography with gradient elution (e.g., 4:1 Hex/EtOAc for isoxazole derivatives ).
  • Catalytic Systems : For coupling reactions, Pd-based catalysts with bulky ligands (e.g., SPhos) enhance efficiency in sterically hindered environments .

Q. What strategies are employed to analyze the photophysical properties of this compound?

  • UV-Vis/PL Spectroscopy : Measures absorption/emission maxima influenced by π-π* transitions in anthracene units. Compare with 9,10-diarylanthracenes, where methoxy groups redshift emission .
  • Electrochemical Analysis : Cyclic voltammetry reveals HOMO/LUMO levels; bromine substituents lower LUMO, enhancing electron-accepting capacity .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability for applications in organic electronics .

Q. How do steric effects influence the electronic properties of this compound?

The three bulky 10-bromoanthracenyl groups create a propeller-like structure, inducing:

  • Reduced π-Stacking : Limits aggregation in solid-state, beneficial for OLEDs .
  • Conformational Rigidity : Enhances fluorescence quantum yield by restricting non-radiative decay .
  • Electron-Withdrawing Effects : Bromine atoms stabilize excited states, altering charge transport in thin-film transistors .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

  • Variable Temperature NMR : Identifies dynamic processes (e.g., rotational isomerism in aryl-substituted anthracenes) .
  • 2D NMR (COSY, NOESY) : Correlates proton environments; NOE interactions confirm spatial proximity of substituents .
  • Computational Modeling : DFT calculations predict chemical shifts and coupling constants to validate assignments .

Q. What are the implications of this compound in supramolecular chemistry?

The compound’s trigonal symmetry and bromine substituents enable:

  • Host-Guest Interactions : Bromine acts as a halogen-bond donor for anion recognition.
  • Coordination Polymers : Coupling via Sonogashira reactions with alkynes creates porous frameworks for gas storage .
  • Self-Assembly : π-Stacking of anthracene units drives liquid crystalline behavior under thermal control .

Properties

IUPAC Name

9-[3,5-bis(10-bromoanthracen-9-yl)phenyl]-10-bromoanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H27Br3/c49-46-37-19-7-1-13-31(37)43(32-14-2-8-20-38(32)46)28-25-29(44-33-15-3-9-21-39(33)47(50)40-22-10-4-16-34(40)44)27-30(26-28)45-35-17-5-11-23-41(35)48(51)42-24-12-6-18-36(42)45/h1-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWRSFHUJUCHDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=CC(=CC(=C4)C5=C6C=CC=CC6=C(C7=CC=CC=C75)Br)C8=C9C=CC=CC9=C(C1=CC=CC=C18)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H27Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729764
Record name 9,9',9''-(Benzene-1,3,5-triyl)tris(10-bromoanthracene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

843.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

813461-34-6
Record name 9,9',9''-(Benzene-1,3,5-triyl)tris(10-bromoanthracene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,3,5-Tris(10-bromoanthracen-9-yl)benzene
1,3,5-Tris(10-bromoanthracen-9-yl)benzene
1,3,5-Tris(10-bromoanthracen-9-yl)benzene
1,3,5-Tris(10-bromoanthracen-9-yl)benzene
1,3,5-Tris(10-bromoanthracen-9-yl)benzene
1,3,5-Tris(10-bromoanthracen-9-yl)benzene

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